molecular formula C13H19ClN2S B12457919 1-(3-Chlorophenyl)-3-hexylthiourea

1-(3-Chlorophenyl)-3-hexylthiourea

Cat. No.: B12457919
M. Wt: 270.82 g/mol
InChI Key: SGRKQABIZLVJAI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-hexylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom This particular compound features a 3-chlorophenyl group and a hexyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-hexylthiourea typically involves the reaction of 3-chlorophenylisothiocyanate with hexylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity . The general reaction scheme is as follows:

3-Chlorophenylisothiocyanate+HexylamineThis compound\text{3-Chlorophenylisothiocyanate} + \text{Hexylamine} \rightarrow \text{this compound} 3-Chlorophenylisothiocyanate+Hexylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-hexylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-hexylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-hexylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorophenyl)-3-hexylthiourea is unique due to its combination of a thiourea moiety with a 3-chlorophenyl group and a hexyl chain This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

Molecular Formula

C13H19ClN2S

Molecular Weight

270.82 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-hexylthiourea

InChI

InChI=1S/C13H19ClN2S/c1-2-3-4-5-9-15-13(17)16-12-8-6-7-11(14)10-12/h6-8,10H,2-5,9H2,1H3,(H2,15,16,17)

InChI Key

SGRKQABIZLVJAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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